1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound that belongs to the class of thiazepane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a sulfonyl phenyl moiety in its structure suggests that it may exhibit unique chemical and pharmacological properties.
Mechanism of Action
The compound’s mode of action would depend on its specific biological targets. It could, for example, bind to a protein target and modulate its activity, leading to changes in cellular function .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also depend on its specific properties. Factors such as its solubility, stability, and molecular size could influence its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorinated aromatic compounds.
Acylation: The final step involves the acylation of the phenyl ring to introduce the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazepane derivatives.
Medicine: Potential therapeutic applications due to its unique pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone
- 1-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone
Uniqueness
1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is unique due to the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions.
Properties
IUPAC Name |
1-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c1-14(22)15-6-8-16(9-7-15)26(23,24)21-11-10-19(25-13-12-21)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIEOCZSRQOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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